4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde

Adenosine A2A receptor Radioligand binding Xanthine derivatives

Sourcing a regioisomerically pure building block for adenosine A2A antagonist lead optimization often risks low selectivity due to incorrect substitution patterns. This specific 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde is validated to yield a Ki of 100 nM for human A2A receptors with >1000-fold selectivity over A1, a profile unattainable with the 3-methoxy-4-substituted or unsubstituted analogs. - Enables A2A-biased library synthesis for Parkinson's and immuno-oncology research. - Straightforward synthesis from isovanillin ensures scalable, reproducible supply. - Schiff base and metal-coordinating functionality supports probe development.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 186191-09-3
Cat. No. B063470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde
CAS186191-09-3
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)OCCN2CCOCC2
InChIInChI=1S/C14H19NO4/c1-17-13-3-2-12(11-16)10-14(13)19-9-6-15-4-7-18-8-5-15/h2-3,10-11H,4-9H2,1H3
InChIKeyPPGOJWNQUOMSLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde: Key Intermediate for Adenosine A2A Antagonists


4-Methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde (CAS 186191-09-3) is a bifunctional benzaldehyde building block bearing a 4-methoxy group and a 3-(2-morpholin-4-ylethoxy) substituent . It serves as a key intermediate in the synthesis of 8-arylxanthine-based adenosine A2A receptor antagonists, where its specific substitution pattern is essential for achieving high receptor affinity and subtype selectivity [1]. The compound is synthesized via alkylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) with N-(2-chloroethyl)morpholine hydrochloride under basic conditions [2].

Building Block IdentityKey intermediate for 8-arylxanthine adenosine A2A antagonists
Substitution Pattern4-methoxy-3-substitution pattern enables high A2A affinity and subtype selectivity in derived xanthines (reported)
Synthetic AccessSynthesized via alkylation of isovanillin; patent-confirmed route

Why Regioisomeric Benzaldehyde Building Blocks Cannot Substitute


The 4-methoxy-3-(2-morpholin-4-ylethoxy) substitution pattern is not interchangeable with regioisomers such as 3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde (CAS 46995-89-5) or the unsubstituted 3-(2-morpholin-4-ylethoxy)benzaldehyde (CAS 81068-26-0). Structure–activity relationship (SAR) studies on 8-phenylxanthine derivatives demonstrate that the position of the methoxy and morpholinoethoxy groups on the phenyl ring governs both adenosine A2A receptor affinity and selectivity over the A1 subtype. The 4-methoxy-3-substituted pattern yields the highest A2A affinity (Ki = 100 nM) and exceptional selectivity (>1000-fold over A1), whereas regioisomers and mono-substituted analogs produce substantially weaker binding profiles, making precise procurement of this specific building block critical for reproducible lead optimization [1].

Regioisomeric Swap

3-methoxy-4-substituted regioisomer may greatly reduce A2A affinity and alter selectivity profile in final xanthines.

Mono-substituted Analog

Absence of 4-methoxy group shifts adenosine receptor preference toward A1, compromising target A2A selectivity.

Quantitative Binding Evidence for Xanthine Derivatives


Adenosine A2A Receptor Binding Affinity

The 1,3-dimethylxanthine derivative bearing the 4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl substituent at the 8-position (compound 9d) exhibits a Ki of 100 nM for human adenosine A2A receptors, representing a 4-fold improvement over the unsubstituted 8-phenylxanthine (Ki = 400 nM in guinea pig A2A, 830 nM in rat A2A) [1]. This gain in affinity is attributed to the morpholinoethoxy side chain extending into a favorable accessory binding pocket.

A2A Binding Affinity
Reported
Ki = 100 nM
vs. 400–830 nM for unsubstituted phenylxanthine
Reported 4–8× affinity gain; supports SAR-based optimization.
Radioligand binding, human A2A receptors.
Adenosine A2A receptor Radioligand binding Xanthine derivatives

Adenosine A2A/A1 Subtype Selectivity

Compound 9d, derived from 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde, simultaneously achieves high A2A affinity (Ki = 100 nM) and negligible A1 affinity (Ki > 100 mM), yielding a selectivity window exceeding 1000-fold [1]. This contrasts sharply with the unsubstituted 8-phenylxanthine, which exhibits only 129-fold to 13-fold A1 selectivity (Ki A1 = 3.1 nM vs Ki A2A = 400 nM) . The 4-methoxy-3-(morpholinoethoxy) motif is directly responsible for switching receptor preference from dual A1/A2A to a strongly A2A-preferring profile.

A2A/A1 Selectivity
Head-to-head
Target (9d)>1000-fold A2A-selective
Comparator~129-fold A1-selective
Reported >1000-fold A2A selectivity; supports target-specific A2A research.
Based on Ki ratios from radioligand assays.
Adenosine receptor selectivity GPCR Xanthine antagonists

Regioisomeric Substitution Pattern and A2A Affinity

Within the Bansal et al. (2009) series, the 4-methoxy-3-(2-morpholin-4-ylethoxy)phenyl xanthine (9d) was identified as the compound with the highest A2A affinity and selectivity [1]. In a subsequent series by Gumber et al. (2020) evaluating 1,3-dipropyl-8-phenylxanthines, the 4-aminoalkoxy-3-methoxy-substituted analog—derived from the regioisomeric aldehyde 3-methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde—showed only micromolar-range A2A affinity (Ki reported as ~0.36–1 µM range for the disubstituted pattern), substantially weaker than the 100 nM achieved by the 4-methoxy-3-substituted series [2]. This demonstrates that swapping the methoxy and morpholinoethoxy positions decimates A2A binding potency.

Regioisomeric Impact
Cross-study comparable
4-OCH₃, 3-morpholinoethoxyKi = 100 nM
3-OCH₃, 4-morpholinoethoxyKi ~360–1000 nM
Substitution pattern significantly affects A2A binding; confirms regioisomer selection importance.
Comparison across independent SAR studies.
Positional isomerism SAR Adenosine A2A

Recommended Procurement Scenarios


Selective Adenosine A2A Antagonist Synthesis

Use 4-methoxy-3-(2-morpholin-4-ylethoxy)benzaldehyde as the phenyl-8 substituent precursor in the construction of 1,3-dialkylxanthine cores. The derivative compound 9d has demonstrated a Ki of 100 nM for human A2A receptors with >1000-fold selectivity over A1 [1]. This selectivity profile makes the aldehyde essential for any A2A-dedicated lead optimization campaign targeting Parkinson's disease, immunooncology, or bronchospasmolytic indications where off-target A1 blockade is undesirable.

Purinergic GPCR Structure–Activity Relationship Studies

This building block enables systematic exploration of the 8-phenyl substitution space on the xanthine scaffold. The demonstrated binding inversion—transitioning from A1-preferring (Ki ~3.1 nM) in the unsubstituted phenyl case to strongly A2A-preferring (Ki 100 nM) when the 4-methoxy-3-morpholinoethoxy motif is installed [1]—provides a chemically tractable tool to dissect ligand–receptor interactions in adenosine receptor subtypes and supports the rational design of subtype-selective tool compounds with minimal polypharmacology.

Follow-On Library Synthesis for CROs

For CROs and compound library providers, this aldehyde serves as a validated starting point for generating adenosine A2A-biased compound collections. The patent literature confirms a straightforward synthesis from isovanillin and N-(2-chloroethyl)morpholine hydrochloride [2], ensuring scalable, reproducible access. The well-documented SAR trajectory from this scaffold across multiple publications reduces the risk profile for clients seeking to invest in pre-optimized, literature-validated chemotypes.

Schiff Base Platforms for Sensors and Probes

The aldehyde group readily condenses with primary amines to form Schiff bases, while the morpholinoethoxy arm provides a metal-coordinating and solubility-enhancing handle. This dual functionality supports the development of turn-on fluorescent sensors for divalent metal ions (e.g., Zn²⁺, Cu²⁺) or pH-responsive probes, where quantitative binding constants (Kd) and detection limits derived from this specific substitution pattern can be benchmarked against analogs lacking the 4-methoxy group [3].

Application
Selection Property
Validation Focus
Selective A2A Antagonist Synthesis
4-methoxy-3-substitution pattern for high-affinity xanthines
A2A binding and selectivity profiling in disease research models
GPCR SAR Studies
Substitution-dependent A2A/A1 selectivity inversion
Ligand-receptor interaction mapping across adenosine subtypes
Compound Library Synthesis (CROs)
Scalable synthesis; validated chemotype
Building block purity and batch reproducibility
Fluorescent Sensor Development
Aldehyde and morpholino dual functionality
Metal ion binding and detection limit benchmarking
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